6-Deoxy-L-[1-13C]fucose
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O6/c1-3-4(9)5(10)6(11)7(12,2-8)13-3/h3-6,8-12H,2H2,1H3 |
InChI Key |
QGDAKKGEZOUGCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Deoxy L 1 13c Fucose and Derivatives
Chemical Synthesis Approaches for 13C-Labeled L-Fucose
The chemical synthesis of isotopically labeled L-fucose requires precise control over stereochemistry and regiochemistry to place the isotopic label at a specific position within the molecule.
Stereoselective and Regioselective Synthesis of L-[1-13C]fucose
The primary method for synthesizing L-fucose labeled at the C-1 position, including L-[1-13C]fucose, is an adaptation of the cyanohydrin reaction. This classic chain-elongation method for carbohydrates allows for the introduction of a labeled carbon atom at the anomeric center.
The synthesis typically starts with a five-carbon precursor, 5-deoxy-L-lyxose. This intermediate is reacted with a labeled cyanide source, such as potassium [13C]cyanide or sodium [13C]cyanide. This step creates a mixture of two epimeric [1-13C]cyanohydrins. The subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, yields a mixture of L-[1-13C]fucose (with the L-galacto configuration) and its C-2 epimer, 6-deoxy-L-[1-13C]talose.
A critical challenge in this synthesis is the separation of the desired L-fucose epimer from the L-talose epimer. This separation can be achieved through fractional crystallization of their corresponding aldonic acid salts, such as the barium or sodium salts. It has been observed that the salts of L-fuconic acid tend to crystallize more readily than those of the epimeric 6-deoxy-L-talonic acid, facilitating their separation. nih.govnih.gov The final step involves the reduction of the separated and purified L-fuconolactone to yield the target molecule, 6-Deoxy-L-[1-13C]fucose. The stereoselectivity of the cyanohydrin addition can be influenced by reaction conditions, but the formation of both epimers is common. nih.gov
Table 1: Key Steps in the Synthesis of L-[1-13C]fucose via Cyanohydrin Reaction
| Step | Reactants | Key Transformation | Product(s) |
|---|---|---|---|
| 1. Precursor Preparation | L-Fucose | Degradation | 5-Deoxy-L-lyxose |
| 2. Isotope Incorporation | 5-Deoxy-L-lyxose, Na[13C]N | Cyanohydrin formation | Epimeric [1-13C]cyanohydrins |
| 3. Hydrolysis & Separation | [1-13C]cyanohydrin mixture | Hydrolysis and fractional crystallization of salts | Separated L-[1-13C]fuconic acid and 6-deoxy-L-[1-13C]talonic acid salts |
| 4. Reduction | L-[1-13C]fuconolactone | Lactone reduction | this compound |
Preparation of Other Positional 13C-Labeled L-Fucose Isotopologues (e.g., L-[6-13C]fucose, L-[UL-13C]fucose)
Beyond C-1 labeling, other isotopologues of L-fucose are valuable research tools. Uniformly labeled L-[UL-13C]fucose, where all six carbon atoms are 13C, is particularly useful in metabolic studies. omicronbio.comnih.gov
The synthesis of uniformly labeled L-fucose often relies on biosynthetic pathways in microorganisms or plants grown on a uniformly 13C-labeled carbon source, like [UL-13C]glucose. nih.gov However, chemical synthesis approaches are also developed. These complex, multi-step syntheses start from smaller, isotopically labeled building blocks and assemble them into the fucose scaffold. For instance, a versatile method for 13C2-labeling involves generating [13C2]acetylene from calcium carbide (Ca13C2), which in turn is made from elemental 13C. rsc.org This labeled acetylene (B1199291) can then be used as a universal building block in more complex syntheses.
Synthesizing specifically labeled isotopologues like L-[6-13C]fucose requires a synthetic route that allows for the specific introduction of a 13C-labeled methyl group or its precursor at the C-5 position of a galactose derivative. This often involves starting with a precursor that has a functional group at the C-6 position which can be replaced with a 13C-labeled methyl group via reactions like Grignard or Wittig reactions using labeled reagents.
Methodologies for Preparing Carbon-14 Labeled L-Fucose Analogs
The synthesis of Carbon-14 labeled L-fucose, specifically α-L-fucose-1-14C, is well-documented and follows a nearly identical pathway to that of its 13C counterpart. nih.govnih.govoclc.org The process begins with the degradation of nonradioactive L-fuconic acid to obtain the five-carbon sugar 5-deoxy-L-lyxose. nih.govnist.gov
This intermediate is then reacted with a 14C-labeled cyanide, such as Na14CN, in a cyanohydrin reaction. nih.govnih.govoclc.org This reaction introduces the 14C label at the C-1 position. As with the 13C synthesis, this step produces a mixture of epimeric 14C-labeled aldonic acids: L-fuconic acid-1-14C and 6-deoxy-L-talonic acid-1-14C. nih.gov The separation of these epimers is typically accomplished by the fractional crystallization of their barium or sodium salts. nih.govnih.gov After separation, the L-fuconic acid-1-14C is converted to its lactone and subsequently reduced to yield α-L-fucose-1-14C. nih.gov A radiochemical yield of 30% from sodium cyanide-14C has been reported for this process. nih.govnih.gov
Chemoenzymatic Synthesis of Labeled Fucose Precursors
Chemoenzymatic methods combine the flexibility of chemical synthesis with the high specificity of enzymatic catalysis. These approaches are particularly powerful for the synthesis of activated sugar donors like GDP-L-fucose.
Enzymatic Conversion Strategies for GDP-L-[1-13C]fucose Production
The biosynthesis of GDP-L-fucose from L-fucose in many organisms proceeds via a salvage pathway. This pathway can be harnessed for the efficient in vitro synthesis of isotopically labeled GDP-L-fucose. pnas.orgresearchgate.net A key enzyme in this process is the bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), which has been isolated from bacteria such as Bacteroides fragilis. pnas.orgnih.gov
This enzyme catalyzes two sequential reactions:
Kinase activity : L-fucose is first phosphorylated to β-L-fucose-1-phosphate (Fuc-1-P) using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor.
Pyrophosphorylase activity : The newly formed Fuc-1-P then reacts with guanosine (B1672433) triphosphate (GTP) to produce GDP-L-fucose and pyrophosphate.
To produce GDP-L-[1-13C]fucose, chemically synthesized L-[1-13C]fucose is used as the starting substrate in a one-pot reaction. pnas.orgresearchgate.net The reaction mixture typically contains the labeled fucose, ATP, GTP, the FKP enzyme, and an inorganic pyrophosphatase to drive the reaction forward by hydrolyzing the pyrophosphate byproduct. pnas.org This chemoenzymatic method is highly efficient and stereospecific, avoiding the need for complex protection-deprotection steps associated with purely chemical syntheses of nucleotide sugars. pnas.org
Table 2: Components of the One-Pot Chemoenzymatic Synthesis of GDP-L-fucose
| Component | Role |
|---|---|
| L-Fucose (or labeled analog) | Starting substrate |
| ATP | Phosphate donor for the kinase reaction |
| GTP | GMP donor for the pyrophosphorylase reaction |
| L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) | Bifunctional catalyst |
| Inorganic Pyrophosphatase | Drives equilibrium by hydrolyzing pyrophosphate |
Application of Recombinant Enzyme Systems for Labeled Nucleotide Sugar Biosynthesis
The practical application of enzymatic synthesis on a preparative scale is often dependent on the availability of the necessary enzymes. Recombinant DNA technology has enabled the overexpression of enzymes like FKP in host organisms such as Escherichia coli, making them readily accessible. pnas.org
Recombinant enzyme systems offer several advantages for synthesizing labeled nucleotide sugars:
High Yields : Overexpression of enzymes ensures a high concentration of the catalyst, leading to efficient and rapid conversions.
Purity : Using purified recombinant enzymes minimizes side reactions from other cellular components.
Versatility : Enzymes can often be engineered for improved stability, activity, or substrate specificity. The FKP from Bacteroides fragilis has been shown to be a promiscuous enzyme with relaxed specificity, accepting various fucose analogs with modifications at the C-5 position. pnas.org This suggests its utility in creating a wide range of labeled and modified GDP-fucose derivatives.
The use of recombinant enzymes is a cornerstone of modern glycotechnology, enabling the large-scale synthesis of various nucleotide sugars that are essential donor substrates for glycosyltransferases. nih.govresearchgate.net These systems are pivotal for producing labeled probes like GDP-L-[1-13C]fucose, which are indispensable for studying the roles of fucosylated glycans in health and disease. pnas.orgnih.govpnas.org
Preparation of Modified Labeled Fucose Analogs for Chemical Biology
The strategic modification of L-fucose, particularly with the incorporation of a stable isotope label like carbon-13, has produced powerful molecular tools for chemical biology. These analogs are designed to be metabolized by cells through native biosynthetic pathways, allowing for the tracking and interrogation of fucosylation in living systems. The introduction of a ¹³C label at the anomeric position (C1) is particularly valuable, as it provides a distinct spectroscopic signature for analysis by mass spectrometry or nuclear magnetic resonance (NMR) without significantly altering the molecule's biological activity. A common and effective method for introducing this label is the cyanohydrin reaction, which utilizes a ¹³C-labeled cyanide salt (e.g., K¹³CN) to extend a five-carbon sugar precursor, 5-deoxy-L-lyxose, into a six-carbon chain. nih.govoclc.org This reaction specifically places the ¹³C isotope at the C1 position, which after subsequent chemical transformations, yields 6-deoxy-L-[1-¹³C]fucose. This labeled core structure serves as a versatile starting material for the synthesis of more complex probes, such as those bearing bioorthogonal handles for click chemistry or fluorine substituents for metabolic studies.
Synthesis of Alkynyl-Modified 6-Deoxy-L-Fucose Analogs for Click Chemistry
The development of bioorthogonal chemistry has revolutionized the study of glycans. Alkynyl-modified fucose analogs are prominent tools that, once metabolized and incorporated into cellular glycoconjugates, can be selectively tagged with probes (e.g., fluorophores or biotin) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction. researchgate.net This enables the visualization and identification of fucosylated biomolecules. researchgate.net
The synthesis of 6-deoxy-L-[1-¹³C]fucose modified with a terminal alkyne at the C6 position leverages the ¹³C-labeled fucose core. The synthesis begins with the preparation of 6-deoxy-L-[1-¹³C]fucose, typically via the cyanohydrin pathway using K¹³CN to ensure the isotopic label is at the C1 position. nih.govoclc.org Following the creation of the labeled monosaccharide, standard carbohydrate chemistry is employed to introduce the alkyne group. This multi-step process generally involves:
Protection: The hydroxyl groups of 6-deoxy-L-[1-¹³C]fucose are protected, often through peracetylation, to prevent unwanted side reactions.
Activation of C6: The primary hydroxyl group at the C6 position is selectively activated for nucleophilic substitution, commonly by converting it into a good leaving group such as a tosylate or mesylate.
Introduction of the Alkyne: The activated C6 position is then reacted with an alkynyl nucleophile, such as the lithium salt of trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group to yield the terminal alkyne.
Deprotection: Finally, the protecting groups on the sugar ring (e.g., acetates) are removed to give the final product, 6-alkynyl-6-deoxy-L-[1-¹³C]fucose.
These alkynyl analogs are readily taken up by cells and processed by the fucose salvage pathway to form GDP-6-alkynyl-L-[1-¹³C]fucose. nih.govnih.gov This nucleotide sugar is then used by fucosyltransferases to incorporate the clickable, isotopically labeled sugar into glycans, providing a powerful method for tracking fucosylation dynamics. nih.govmdpi.com
| Compound Name | Modification | Application | Key Finding |
|---|---|---|---|
| 6-alkynyl-L-fucose (6-Alk-Fuc) | Terminal alkyne at C6 | Metabolic labeling of fucosylated glycans for click chemistry. researchgate.net | Efficiently incorporated into O-Fuc glycans; can inhibit the GDP-fucose biosynthesis enzyme, FX. mdpi.com |
| 7-alkynyl-L-fucose (7-Alk-Fuc) | Terminal alkyne on an extended C6 side chain | Metabolic labeling of fucosylated glycans. nih.gov | Generally tolerated by most fucosyltransferases but labels O-Fuc glycans less efficiently than 6-Alk-Fuc. nih.gov |
Development of Fluoro-Substituted Labeled Fucose Derivatives as Metabolic Tools
Fluorinated carbohydrates serve as valuable metabolic tools because the fluorine atom is small, minimally perturbing sterically, yet highly electronegative, which can significantly influence the chemical properties of the molecule. Fluoro-substituted fucose derivatives are designed to act as metabolic inhibitors of fucosylation. nih.gov Once inside the cell, they are converted via the salvage pathway into GDP-fluoro-fucose analogs, which can then act as competitive inhibitors for fucosyltransferases or feedback inhibitors for the de novo GDP-fucose biosynthetic pathway. nih.gov
The synthesis of fluoro-substituted 6-deoxy-L-[1-¹³C]fucose derivatives starts with the isotopically labeled L-[1-¹³C]fucose prepared via the cyanohydrin method. nih.govoclc.org From this labeled precursor, various fluorinated analogs can be synthesized. For example, the synthesis of 2-deoxy-2-fluoro-L-[1-¹³C]fucose can be achieved from the corresponding labeled fucal intermediate, while 6-fluoro- or 6,6-difluoro-analogs are prepared from appropriately protected L-[1-¹³C]fucose derivatives where the C6 hydroxyl group is targeted for deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST). nih.gov
A comparative study of different fluorinated L-fucose analogs revealed that their inhibitory effects vary. For instance, 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose showed significant activity against the proliferation of certain cancer cells, whereas 2-deoxy-2-fluoro-L-fucose had no apparent effect. nih.gov Interestingly, the corresponding GDP derivatives of the potent 6-fluorinated analogs were weaker inhibitors of the fucosyltransferase FUT8 than the GDP derivative of the less potent 2-fluoro analog, suggesting they may target other enzymes in the fucosylation pathway. nih.gov The inclusion of the ¹³C label allows for precise tracking of the metabolism and mechanism of action of these important metabolic probes.
| Compound Name | Position of Fluorine | Synthetic Precursor (Example) | Observed Biological Effect |
|---|---|---|---|
| 2-deoxy-2-fluoro-L-fucose | C2 | L-fucal | No apparent effect on proliferation of tested cell lines. nih.gov |
| 6-fluoro-L-fucose | C6 | Protected L-fucose derivative | Metabolic inhibitor of fucosylation. nih.gov |
| 6,6-difluoro-L-fucose | C6 | Protected L-fucose derivative | Significant inhibitory activity against proliferation of human colon cancer cells. nih.gov |
| 2-deoxy-2,6-difluoro-L-fucose | C2, C6 | 6-fluoro-L-fucal | Novel analog developed for metabolic studies. nih.gov |
| 6,6,6-trifluoro-L-fucose | C6 | Protected D-mannose derivative | Showed significant inhibitory activity against cell proliferation. nih.gov |
Metabolic Tracing and Flux Analysis with 6 Deoxy L 1 13c Fucose
Principles of Carbon-13 Metabolic Flux Analysis (¹³C-MFA) in Glycobiology
Carbon-13 Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways. creative-proteomics.com13cflux.net In the context of glycobiology, it provides a detailed map of how cells synthesize, utilize, and regulate the flow of monosaccharides like fucose. The fundamental principle involves supplying cells with a substrate, such as 6-Deoxy-L-[1-13C]fucose, that is enriched with the stable isotope ¹³C. As the cells metabolize this labeled tracer, the ¹³C atoms are incorporated into various downstream metabolites and complex glycans. creative-proteomics.com
By using analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the specific patterns and extent of ¹³C labeling in these molecules can be precisely measured. nih.gov This labeling data, combined with a stoichiometric model of the metabolic network, allows for the calculation of fluxes through the various interconnected pathways. vanderbilt.edu This approach provides a dynamic snapshot of cellular metabolism that goes beyond static measurements of metabolite concentrations. nih.gov
Experimental Design for Steady-State Isotopic Labeling with this compound
Steady-state isotopic labeling is a widely used approach in ¹³C-MFA where the goal is to achieve an isotopic equilibrium within the cell. researchgate.net In this experimental design, cells are cultured for a prolonged period in a medium containing a constant concentration of the ¹³C-labeled tracer, such as 6-Deoxy-L-[1-¹³C]fucose. The duration is chosen to be sufficient for the labeling of intracellular metabolites to reach a plateau, meaning the rate of ¹³C incorporation equals the rate of its dilution through unlabeled pathways. nih.gov
Once this isotopic steady state is achieved, metabolites are extracted and the mass isotopomer distributions (MIDs)—the relative abundances of molecules with different numbers of ¹³C atoms—are measured. nih.gov For fucose metabolism, this involves analyzing the labeling patterns in the cellular pool of GDP-L-fucose and in the fucose residues attached to mature glycoproteins and glycolipids. The resulting MIDs provide a time-integrated view of the relative contributions of different pathways to the synthesis of fucosylated structures. This method is particularly effective for determining relative pathway activities and identifying metabolic bottlenecks. nih.gov
Methodologies for Dynamic Isotope Tracing with Labeled Fucose
In contrast to steady-state analysis, dynamic isotope tracing focuses on the kinetics of label incorporation over time. nih.gov This method, also known as isotopically non-stationary MFA (INST-MFA), is particularly useful for measuring fluxes in pathways with slow turnover rates or large metabolite pools, where reaching an isotopic steady state may not be practical. wikipedia.org
The experiment typically begins by introducing a pulse of a ¹³C-labeled tracer, like 6-Deoxy-L-[1-¹³C]fucose, to a cell culture. Samples are then collected at multiple, short time intervals following the introduction of the label. biorxiv.org By analyzing the rate at which the ¹³C label appears in downstream metabolites, such as GDP-L-fucose and fucosylated glycans, researchers can directly calculate the absolute rates of the underlying enzymatic reactions. wikipedia.org This approach provides a high-resolution view of metabolic dynamics and can reveal how metabolic pathways respond to perturbations or environmental changes in real-time.
Quantitative Analysis of Intracellular Metabolic Fluxes
The final step in a ¹³C-MFA experiment is the quantitative analysis that transforms raw labeling data into meaningful metabolic flux values. This process relies on sophisticated computational modeling. nih.gov The first step is to construct a detailed metabolic network model that includes all relevant biochemical reactions, their stoichiometry, and the specific carbon atom transitions for each reaction. 13cflux.net
The experimentally measured mass isotopomer distributions from MS or NMR are then fed into a computational algorithm. nih.gov This algorithm simulates the expected labeling patterns for a given set of metabolic fluxes and compares them to the experimental data. By iteratively adjusting the flux values, the software minimizes the difference between the simulated and measured labeling patterns until the best fit is achieved. researchgate.net This statistical fitting process yields a comprehensive flux map, providing quantitative rates for each reaction in the network and offering deep insights into the operational state of cellular metabolism. creative-proteomics.com
Elucidation of L-Fucose Biosynthetic Pathways
In mammalian cells, the activated sugar donor for all fucosylation reactions is Guanosine (B1672433) Diphosphate L-fucose (GDP-L-fucose). It is synthesized through two primary routes: the de novo pathway and the salvage pathway. reactome.orgresearchgate.net Isotopic tracers are indispensable tools for dissecting the relative contributions and regulation of these two pathways. By supplying cells with specifically labeled precursors, such as ¹³C-labeled glucose, mannose, or fucose itself, researchers can trace the flow of carbon atoms into the GDP-L-fucose pool and subsequently into glycoconjugates. nih.gov
Tracing the De Novo Synthesis Pathway of GDP-L-Fucose
The de novo synthesis pathway is the principal source of GDP-L-fucose in most cells, converting GDP-D-mannose into GDP-L-fucose through a two-step enzymatic process. researchgate.net The first step is catalyzed by GDP-mannose 4,6-dehydratas (GMD), and the second is a combined epimerase and reductase reaction catalyzed by GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (GFS, also known as TSTA3 or FX protein). nih.govwikipedia.org
To trace this pathway, cells are typically cultured with uniformly ¹³C-labeled glucose ([U-¹³C]glucose) or mannose. biorxiv.org Since GDP-D-mannose is derived from these hexoses, the ¹³C label is incorporated into the resulting GDP-L-fucose. By measuring the mass shift in the fucose molecules isolated from cellular glycans, the activity of the de novo pathway can be quantified. For example, fucose synthesized from [U-¹³C]glucose will show an increase in mass of six daltons (M+6). biorxiv.org This allows researchers to determine the proportion of fucosylation that originates from the de novo pathway compared to the salvage pathway, which would be traced using labeled fucose.
The de novo pathway begins with fructose-6-phosphate, which can be converted to mannose-6-phosphate and subsequently to GDP-D-mannose. Both glucose and mannose in the culture medium can serve as precursors. Studies using ¹³C-labeled glucose and mannose have revealed specific preferences in their utilization for fucosylation.
In the absence of external fucose, the de novo pathway is dominant. Research has shown that significantly more N-glycan-associated fucose originates from ¹³C-glucose than from ¹³C-mannose, with ratios of approximately 5:1. nih.govresearchgate.net However, this is largely due to the much higher physiological concentration of glucose (e.g., 5 mM) compared to mannose (e.g., 50 µM). When accounting for their relative availability, mannose is utilized more efficiently for fucosylation than glucose. nih.gov
Interestingly, the contribution from these precursors is dynamically regulated by the availability of exogenous fucose (which fuels the salvage pathway). As the concentration of external fucose increases, the reliance on the de novo pathway decreases. Notably, the contribution from glucose-derived fucose decreases more rapidly than that from mannose-derived fucose. For instance, in HepG2 cells, the ratio of fucose derived from glucose versus mannose changes from approximately 6:1 in the absence of external fucose to about 3:1 when 30 µM of fucose is added to the medium. nih.gov This suggests a preferential utilization of mannose-derived precursors for fucosylation under conditions where the de novo pathway is partially suppressed. nih.govresearchgate.net
Investigation of Key Enzymatic Steps: GDP-D-Mannose 4,6-Dehydratase (GMDS) and GDP-Fucose Synthetase (GFUS)
The de novo synthesis pathway is the primary source of GDP-L-fucose in mammalian cells, estimated to contribute to approximately 90% of the total cellular pool. nih.govnih.gov This pathway begins with GDP-D-mannose and involves a series of enzymatic reactions. oup.com
GDP-D-Mannose 4,6-Dehydratase (GMDS) catalyzes the first committed and rate-limiting step in this pathway, the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose. nih.govuky.eduplos.org Studies have shown that high expression of GMDS is associated with increased core fucosylation in certain cancers, highlighting its critical role in supplying the precursor for fucosylation. nih.govuky.edu
GDP-Fucose Synthetase (GFUS) , also known as GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (TSTA3), is a bifunctional enzyme that catalyzes the subsequent two steps: the epimerization and reduction of GDP-4-keto-6-deoxymannose to yield the final product, GDP-L-fucose. plos.orgnih.govresearchgate.net The activity of this enzyme is crucial for the completion of the de novo pathway. researchgate.net
The use of this compound allows researchers to probe the relative contributions of the de novo and salvage pathways. By comparing the incorporation of the 13C label from exogenously supplied fucose with the incorporation of unlabeled fucose derived from the de novo pathway (which starts from glucose or mannose), the flux through each pathway can be quantified. For instance, in cells grown in the presence of labeled fucose, the ratio of labeled to unlabeled GDP-fucose reflects the relative activities of the salvage and de novo pathways.
| Enzyme | Function in de novo Pathway | Substrate | Product |
| GDP-D-Mannose 4,6-Dehydratase (GMDS) | Catalyzes the first committed and rate-limiting step. nih.govuky.edu | GDP-D-Mannose | GDP-4-keto-6-deoxymannose |
| GDP-Fucose Synthetase (GFUS/TSTA3) | Catalyzes the final two steps of the pathway. plos.orgnih.gov | GDP-4-keto-6-deoxymannose | GDP-L-fucose |
Investigation of the L-Fucose Salvage Pathway
The L-fucose salvage pathway provides an alternative route for the synthesis of GDP-L-fucose, utilizing free L-fucose obtained from the extracellular environment or from the lysosomal degradation of cellular glycoconjugates. nih.govnih.gov This pathway is particularly important in rescuing fucose for reutilization and can compensate for defects in the de novo pathway.
Supplementing cell cultures with this compound allows for the direct measurement of its uptake and incorporation into the intracellular GDP-fucose pool. nih.gov Mass spectrometry-based analysis can distinguish between the 13C-labeled GDP-fucose derived from the salvage pathway and the unlabeled GDP-fucose from the de novo pathway. nih.gov Studies have demonstrated that even at low concentrations, exogenous fucose can be efficiently incorporated into GDP-fucose and subsequently into cellular glycans. nih.gov This has significant implications, for example, in patients with Leukocyte Adhesion Deficiency type II (LAD II), where fucose supplementation can improve fucosylation. nih.govresearchgate.net Research has shown that defects in fucosylation in cells lacking the primary GDP-fucose transporter (SLC35C1) can be almost completely reversed by treatment with millimolar concentrations of fucose. nih.gov
The salvage pathway consists of two key enzymatic steps:
Fucokinase (FCSK) : This enzyme catalyzes the ATP-dependent phosphorylation of L-fucose to β-L-fucose-1-phosphate. nih.govresearchgate.net The C-terminal domain of the FCSK protein contains the functional kinase domain. researchgate.net
Fucose-1-Phosphate Guanylyltransferase (FPGT) : Also known as GDP-L-fucose pyrophosphorylase, this enzyme catalyzes the reaction of L-fucose-1-phosphate with GTP to form GDP-L-fucose and pyrophosphate. wikipedia.orguniprot.orggenecards.org
The activity of these enzymes can be assessed by incubating cell lysates with this compound and the necessary co-substrates (ATP and GTP) and then measuring the formation of 13C-labeled β-L-fucose-1-phosphate and GDP-L-fucose.
| Enzyme | Function in Salvage Pathway | Substrate(s) | Product(s) |
| Fucokinase (FCSK) | Phosphorylates L-fucose. nih.govresearchgate.net | L-fucose, ATP | β-L-fucose-1-phosphate, ADP |
| Fucose-1-Phosphate Guanylyltransferase (FPGT) | Converts fucose-1-phosphate to GDP-fucose. wikipedia.orguniprot.org | L-fucose-1-phosphate, GTP | GDP-L-fucose, Pyrophosphate |
Interplay and Differential Utilization of L-Fucose Metabolic Pools
While the de novo and salvage pathways were initially thought to operate independently, recent evidence suggests a complex interplay between them. plos.orgnih.gov The relative contribution of each pathway to the total GDP-fucose pool can vary depending on cell type and metabolic state. nih.gov Studies using 13C-labeled fucose have revealed that the Golgi apparatus's transport systems for GDP-fucose may discriminate between pools of this substrate derived from different metabolic pathways. nih.gov For instance, the SLC35C1-independent transport route for GDP-fucose appears to preferentially utilize GDP-fucose synthesized via the salvage pathway. nih.gov
Furthermore, there appears to be a mutual regulation between the enzymes of the two pathways. plos.org For example, in cells deficient in the TSTA3 enzyme of the de novo pathway, fucose supplementation leads to a significant increase in GDP-fucose production via the salvage pathway, an effect not observed in cells lacking GMDS. plos.org This suggests a compensatory mechanism where the salvage pathway is upregulated when the de novo pathway is impaired at a specific step.
Metabolic Engineering Strategies for L-Fucose Precursor Production
The ability to produce L-fucose and its activated form, GDP-L-fucose, is of significant interest for various biotechnological and therapeutic applications. Metabolic engineering strategies in microorganisms like Escherichia coli and Corynebacterium glutamicum have been developed to enhance the production of these compounds. cas.cnnih.govresearchgate.net These strategies often involve the overexpression of key enzymes in the L-fucose biosynthetic pathways. nih.gov
For instance, in Corynebacterium glutamicum, the introduction and co-expression of the E. coli genes gmd (encoding GMDS) and wcaG (encoding an enzyme with GFUS activity) enabled the production of GDP-L-fucose from glucose and mannose. nih.govresearchgate.net Further enhancement was achieved by overexpressing endogenous genes involved in the synthesis of the precursor GDP-D-mannose. nih.gov In E. coli, systematic optimization of metabolic pathways, including the screening and integration of key enzyme genes and the enhancement of cofactor supply (GTP and NADPH), has led to significantly increased L-fucose titers. cas.cn
| Organism | Engineering Strategy | Key Genes Overexpressed | Precursor(s) | Product |
| Corynebacterium glutamicum | Introduction of E. coli genes and overexpression of endogenous genes. nih.govresearchgate.net | gmd, wcaG, manB, manC | Glucose, Mannose | GDP-L-fucose |
| Escherichia coli | Systematic optimization of metabolic pathways. cas.cn | α-1,2-fucosyltransferase, α-L-fucosidase | Glucose, Glycerol | L-fucose |
Incorporation of L-[1-13C]fucose into Glycoconjugates
Once synthesized, GDP-L-[1-13C]fucose is transported into the Golgi apparatus where it serves as the donor substrate for fucosyltransferases. researchgate.net These enzymes catalyze the transfer of the 13C-labeled fucose moiety to various glycan structures on proteins and lipids, forming fucosylated glycoconjugates. oup.com The incorporation of the stable isotope label can be traced and quantified using mass spectrometry-based glycomic and glycoproteomic approaches. nih.govnih.gov
By analyzing the mass shift corresponding to the 13C label in specific glycan structures, researchers can determine the extent of fucosylation derived from the exogenously supplied labeled fucose. nih.gov This allows for the investigation of the specificity of different fucosyltransferases for GDP-fucose pools and the dynamics of glycan fucosylation in response to various stimuli or in disease states. For example, studies have used 13C-labeled fucose to distinguish its incorporation into different positions on N-glycans, such as the core (α1-6 linkage) versus antennae. nih.gov
Analysis of Labeled Fucose Incorporation into N-Linked Glycans
N-linked glycans, complex carbohydrate structures attached to proteins, are frequently modified with fucose, a modification that is crucial for many biological functions. nih.gov The incorporation of isotopically labeled fucose, such as this compound, into N-glycans allows for the detailed study of their synthesis and turnover. rupress.orgnih.gov
Researchers have successfully used uniformly labeled 13C-fucose to track its dose-dependent incorporation into N-glycans. rupress.org These studies have shown that exogenous fucose can be a major source for N-glycan fucosylation, even suppressing the de novo pathway that synthesizes GDP-fucose from other sugars like glucose and mannose. rupress.orgescholarship.org Through techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the relative contributions of different metabolic sources to the GDP-fucose pool can be quantified. rupress.orgescholarship.org For instance, in the absence of external fucose, N-glycan-associated fucose primarily originates from glucose and, to a lesser extent, mannose. rupress.orgescholarship.org However, the addition of labeled fucose to the culture medium leads to its preferential utilization for fucosylation. rupress.org
Below is a table summarizing the observed contribution of different monosaccharide sources to N-glycan fucosylation in the presence and absence of exogenous fucose, based on metabolic tracing studies.
| Condition | 13C-Glucose Contribution | 13C-Mannose Contribution | Exogenous 13C-Fucose Contribution |
| Without Exogenous Fucose | Major contributor | Minor contributor | N/A |
| With Exogenous Fucose (≥30 µM) | Suppressed | Suppressed | Major contributor |
This table illustrates the shift in precursor utilization for N-glycan fucosylation upon the addition of exogenous fucose, as determined by stable isotope tracing experiments. rupress.orgescholarship.org
Investigation of Labeled Fucose Integration into O-Linked Glycans and Glycolipids
Fucose is also an important component of O-linked glycans and various glycolipids. nih.govresearchgate.net Metabolic tracing with 13C-labeled fucose has been extended to investigate its incorporation into these classes of molecules as well. ucdavis.edu By analyzing intact glycans, researchers can track the differential incorporation of the 13C label into individual O-glycan and glycosphingolipid structures. ucdavis.edu
Studies have demonstrated that exogenous fucose can restore fucosylation of mucin-type O-glycans in cells with deficient GDP-fucose transport. nih.gov This indicates that labeled fucose can be effectively traced into O-glycan structures. The analysis of cellular O-glycomes can reveal the presence of fucosylated structures, and the use of labeled precursors provides a dynamic view of their synthesis. nih.gov Similarly, the biosynthesis of fucose-containing lacto-series glycolipids has been studied, and the transfer of fucose to glycolipid acceptors can be monitored, a process that would be further illuminated by the use of labeled fucose donors. nih.gov
Positional Specificity of Fucose Incorporation (e.g., Core α1-6 Fucosylation vs. Antennae Fucosylation)
The position of fucose on a glycan chain is critical to its biological function. Two common types of fucosylation on N-glycans are core α1-6 fucosylation, where fucose is attached to the innermost GlcNAc residue, and antennae fucosylation, where fucose is added to the outer branches of the glycan. nih.gov Distinguishing between these isomers is a significant analytical challenge. nih.govnih.gov
Metabolic labeling with isotopes like 13C-fucose offers a way to probe the positional specificity of fucosylation. Research has shown that GDP-fucose originating from the exogenous salvage pathway is preferentially used for core fucosylation by the enzyme FUT8, while GDP-fucose from the endogenous de novo pathway is favored by fucosyltransferases that modify N-glycan antennae in the trans-Golgi. escholarship.org By supplying cells with labeled fucose, researchers can trace its preferential incorporation into the core position of N-glycans. escholarship.org
Tandem mass spectrometry (MS/MS) techniques are crucial for determining the location of the fucose residue. nih.govchemrxiv.org Specific diagnostic ions in the MS/MS spectrum can indicate whether the fucose is in a core or antennae position. nih.govacs.org For example, the observation of a specific fragment ion can rapidly verify core fucosylation. nih.gov The combination of stable isotope labeling with these advanced mass spectrometry methods provides a powerful strategy for elucidating the positional specificity of fucose incorporation. rupress.orgescholarship.org
Enzymatic Characterization and Substrate Specificity Studies
This compound is an invaluable tool for characterizing the enzymes involved in fucose metabolism, including fucosyltransferases and the enzymes of the fucose degradation pathway. The isotopic label allows for sensitive and specific detection of enzyme activity and helps in determining substrate specificity and kinetic parameters.
Analysis of Fucosyltransferase Specificity and Activity with Labeled Substrates
Fucosyltransferases (FUTs) are enzymes that transfer fucose from a donor substrate, GDP-fucose, to an acceptor molecule, which can be a glycan or a protein. mdpi.comnih.gov The activity and substrate specificity of these enzymes are critical for the correct synthesis of fucosylated glycans. nih.gov
Enzyme assays for FUTs often use GDP-fucose as the fucose donor. nih.govnih.gov By using GDP-fucose synthesized from this compound, the transfer of the 13C-labeled fucose to an acceptor substrate can be monitored with high precision, typically by mass spectrometry. concordia.ca This allows for the quantification of enzyme activity and the determination of kinetic parameters. The use of isotopically labeled substrates can also reveal subtle differences in the catalytic mechanisms of enzymes. nih.gov
Studies on various fucosyltransferases have revealed distinct acceptor specificities. mdpi.comnih.govuu.nl For example, FUT8 is responsible for core α1-6 fucosylation of N-glycans. nih.gov Assays using labeled substrates can confirm this specificity and can also be used to screen for inhibitors of these enzymes, which is relevant for therapeutic development. concordia.ca The tolerance of different FUTs for modified fucose analogs has also been investigated, providing insights into the design of chemical probes for studying fucosylation. mdpi.comresearchgate.net
Investigation of L-Fucose Degradation Pathways using Labeled Tracers (e.g., L-fucose dehydrogenase)
In some mammals, L-fucose can be broken down into pyruvate and lactate through a specific metabolic pathway. nih.govnih.gov The initial and rate-limiting step in this pathway is catalyzed by L-fucose dehydrogenase. nih.govresearchgate.net The use of L-[1-13C]fucose has been instrumental in the characterization of this enzyme and pathway. nih.gov
Recent research has identified mammalian L-fucose dehydrogenase as hydroxysteroid 17-β dehydrogenase 14 (HSD17B14). nih.govnih.gov In these studies, the enzyme was shown to catalyze the NAD+-dependent oxidation of L-fucose to L-fucono-1,5-lactone. nih.govuniprot.org The use of labeled fucose, confirmed by mass spectrometry and NMR analysis, was crucial in verifying the reaction product. nih.gov
Substrate specificity studies revealed that L-fucose is the preferred substrate for this enzyme, with a much higher catalytic efficiency compared to other potential substrates like estradiol. nih.govnih.gov The table below presents a summary of the kinetic parameters for human L-fucose dehydrogenase (HSD17B14) with L-fucose as the substrate.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |
| L-Fucose | 0.44 ± 0.03 | 14.00 ± 0.35 | 31,818 |
| D-Arabinose | 10.98 ± 1.12 | 11.23 ± 0.51 | 1,023 |
| L-Galactose | 10.15 ± 0.99 | 4.88 ± 0.21 | 481 |
This table shows the kinetic constants of recombinant human HSD17B14 for various sugar substrates, highlighting the enzyme's strong preference for L-fucose. nih.gov These findings, enabled by the use of labeled tracers, provide novel insights into the physiological functions of the L-fucose degradation pathway. nih.gov
Structural Elucidation and Glycan Analysis Utilizing 6 Deoxy L 1 13c Fucose
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a premier technique for the atomic-level structural determination of carbohydrates in solution. researchgate.net The introduction of a ¹³C label at a specific position, such as the anomeric carbon (C1) of fucose, significantly enhances the information content derived from various NMR experiments.
The direct detection of the ¹³C nucleus in natural abundance is often challenging due to its low prevalence (1.1%) and lower gyromagnetic ratio compared to protons. nih.gov By using 6-Deoxy-L-[1-13C]fucose, the signal corresponding to the anomeric carbon (C1) is dramatically intensified in the ¹³C-NMR spectrum. This high-intensity, distinct signal serves as an unambiguous marker for the fucose residue. oup.com
In solution, L-fucose exists in equilibrium between its α and β anomeric forms, which are distinguishable in the NMR spectrum. nih.gov The ¹³C chemical shift of the anomeric carbon is highly sensitive to its stereochemical environment, making it a reliable indicator of the anomeric configuration. Typically, the C1 signal for α-L-fucopyranose appears more upfield compared to that of β-L-fucopyranose. nih.gov The specific labeling at C1 ensures that these key diagnostic signals are easily observable, even in complex mixtures or within large glycoconjugates.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for L-Fucose Anomers in D₂O Data compiled from publicly available spectral databases and literature. nih.govhmdb.ca
| Atom | α-L-Fucopyranose | β-L-Fucopyranose |
|---|---|---|
| H1 | 5.21 | 4.56 |
| H2 | 3.82 | 3.45 |
| H3 | 3.96 | 3.65 |
| H4 | 3.79 | 3.75 |
| H5 | 4.20 | 3.78 |
| H6 (CH₃) | 1.26 | 1.29 |
| C1 | 93.1 | 97.1 |
| C2 | 69.1 | 73.8 |
| C3 | 70.4 | 72.8 |
| C4 | 72.5 | 73.0 |
| C5 | 67.2 | 71.3 |
| C6 (CH₃) | 16.5 | 16.6 |
Two-dimensional (2D) heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments, are fundamental for assigning NMR spectra of complex biomolecules. nih.govyoutube.com These techniques generate a 2D plot that correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. youtube.com
When analyzing a glycan containing 6-Deoxy-L-[1-¹³C]fucose, the HSQC or HMQC spectrum will display a prominent cross-peak connecting the anomeric proton (H1) and the isotopically labeled anomeric carbon (C1). hmdb.caoup.com This cross-peak serves as a definitive starting point for tracing the connectivity of the entire fucose spin system using other 2D experiments like COSY and TOCSY. diva-portal.org The enhanced sensitivity and clear starting point provided by the ¹³C label greatly simplify the process of spectral assignment, which is often complicated by severe signal overlap in the proton spectrum of oligosaccharides. researchgate.netnih.gov
Stable isotope tracing is a powerful method for elucidating metabolic pathways. nih.govnih.gov By introducing 6-Deoxy-L-[1-¹³C]fucose into a biological system (e.g., cell culture), the label can be tracked as it is processed through the fucose salvage pathway. biorxiv.orgnih.gov
In this pathway, L-fucose is converted to guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), the activated sugar nucleotide donor for fucosylation reactions. researchgate.net Fucosyltransferases (FUTs) then transfer the [1-¹³C]fucose moiety from GDP-L-fucose onto various glycan acceptors on proteins and lipids. nih.govmdpi.com By isolating the resulting fucosylated glycoconjugates and analyzing them by NMR or mass spectrometry, the presence of the ¹³C label can be confirmed. This definitively demonstrates the activity of the fucosylation pathway and can be used to study the flux and regulation of these processes under different physiological or pathological conditions. biorxiv.orgresearchgate.net
Table 2: Conceptual Flow of Isotopic Labeling for Pathway Analysis
| Step | Compound | Labeling Status | Analytical Confirmation |
|---|---|---|---|
| 1. Substrate | 6-Deoxy-L-[1-¹³C]fucose | Labeled at C1 | Confirmed pre-experiment |
| 2. Intermediate | GDP-L-[1-¹³C]fucose | Labeled at C1 of fucose moiety | MS analysis of nucleotide sugars |
The precise anomeric configuration (α or β) and the point of attachment (glycosidic linkage) of fucose residues are critical determinants of a glycan's biological function. mdpi.comnih.gov NMR spectroscopy is uniquely suited to determine this information. The ¹³C label at the anomeric center provides a sensitive probe for these analyses.
The anomeric configuration can be confirmed by the chemical shift of C1 and H1, as noted in section 4.1.1, and by the magnitude of the one-bond carbon-proton coupling constant (¹J_C1,H1). nih.gov Long-range heteronuclear experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are used to define the glycosidic linkage. oup.com An HMBC spectrum reveals correlations between a carbon atom and protons that are two or three bonds away. For a glycan containing [1-¹³C]fucose, a key cross-peak will appear between the labeled C1 of the fucose and a proton on the adjacent sugar residue. For instance, a correlation between the fucose C1 and the H3 of an N-acetylglucosamine (GlcNAc) residue would unequivocally establish an α(1→3) linkage.
Mass Spectrometry-Based Glycomics and Metabolomics
Mass spectrometry (MS) is a cornerstone of glycomics and metabolomics due to its high sensitivity and ability to analyze complex mixtures. Isotopic labeling provides a quantitative dimension to MS analyses.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of monosaccharide composition. nih.gov To perform this analysis on a fucosylated glycoprotein (B1211001), the glycan is first hydrolyzed to release its constituent monosaccharides. These monosaccharides are then chemically derivatized (e.g., as alditol acetates or trimethylsilyl (B98337) ethers) to increase their volatility for separation by GC. rwth-aachen.de
Following separation, the derivatized molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule. When 6-Deoxy-L-[1-¹³C]fucose has been incorporated, any fragment containing the anomeric carbon will exhibit a mass shift of +1 Da compared to its unlabeled counterpart. researchgate.netnih.gov By monitoring for pairs of fragment ions separated by 1 Da (the M and M+1 peaks), the incorporation of the labeled fucose can be specifically detected and quantified, providing a precise measure of fucosylation dynamics.
Table 3: Hypothetical Mass-to-Charge (m/z) Values for Key Fragments of Derivatized Fucose in GC-MS Illustrative m/z values for a generic derivatized fucose fragment.
| Fragment Description | Unlabeled (¹²C) m/z | Labeled (¹³C at C1) m/z | Mass Shift |
|---|---|---|---|
| Fragment containing C1-C2 | m | m + 1 | +1 Da |
| Fragment containing C2-C3 | n | n | 0 Da |
High-Resolution Mass Spectrometry for Determination of Isotopic Enrichment and Isotopologue Distributions
High-resolution mass spectrometry (HRMS) is indispensable for accurately determining the incorporation of isotopically labeled monosaccharides like 6-Deoxy-L-[1-¹³C]fucose into glycans. The high resolving power of instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation of isotopologues—molecules that differ only in their isotopic composition—from other isobaric interferences. nih.govresearchgate.net
When a glycoprotein or a released glycan pool is analyzed after metabolic labeling with 6-Deoxy-L-[1-¹³C]fucose, the mass of each fucosylated glycan will increase by approximately 1.00335 Da for each incorporated labeled fucose unit. This mass shift is readily detectable by HRMS. The extent of isotopic enrichment can be quantified by comparing the intensities of the ion signals corresponding to the unlabeled (M) and the ¹³C-labeled (M+1) glycan species.
The mass isotopologue distribution (MID) provides a detailed profile of the labeling pattern within a population of molecules. nih.gov For a glycan containing a single fucose residue, the MID would consist of the M+0 peak (unlabeled) and the M+1 peak (¹³C-labeled). The relative abundance of these peaks directly reflects the proportion of glycans synthesized from the endogenous, unlabeled fucose pool versus the exogenously supplied, labeled precursor.
For instance, in a study analyzing a fucosylated N-glycan with a compositional formula of Neu5Ac₂Hex₅HexNAc₄Fuc₁, the theoretical monoisotopic mass of the unlabeled glycan [M-H]⁻ would be observed. After introducing 6-Deoxy-L-[1-¹³C]fucose to the cellular system, a new peak at M+1 would appear, corresponding to the incorporation of the labeled fucose. The percentage of isotopic enrichment can be calculated from the relative intensities of these peaks after correcting for the natural abundance of ¹³C.
Table 1: Illustrative HRMS Data for a Fucosylated N-Glycan Labeled with 6-Deoxy-L-[1-¹³C]fucose
| Analyte | Theoretical m/z (Unlabeled [M-H]⁻) | Observed m/z (Unlabeled) | Observed m/z (Labeled [M+1-H]⁻) | Relative Intensity (Unlabeled) | Relative Intensity (Labeled) | Isotopic Enrichment (%) |
| Fucosylated N-Glycan | 2430.86 | 2430.85 | 2431.85 | 40% | 60% | 60.0% |
This interactive table demonstrates hypothetical data where the isotopic enrichment is calculated from the relative intensities of the unlabeled and labeled glycan peaks.
Application of Stable Isotope Resolved Metabolomics (SIRM) to Fucose Metabolism
Stable Isotope Resolved Metabolomics (SIRM) is a powerful approach that utilizes stable isotope tracers to map metabolic pathways and quantify metabolic fluxes. nih.govresearchgate.net By introducing 6-Deoxy-L-[1-¹³C]fucose into a biological system, the metabolic fate of fucose can be traced from its uptake and activation to its incorporation into glycoconjugates.
The salvage pathway is a key route for the utilization of exogenous fucose. In this pathway, fucose is first phosphorylated to fucose-1-phosphate by fucose kinase and then converted to GDP-fucose by GDP-fucose pyrophosphorylase. By tracking the ¹³C label from 6-Deoxy-L-[1-¹³C]fucose, the activity of this pathway can be monitored. Using liquid chromatography-mass spectrometry (LC-MS), one can measure the isotopic enrichment in the intracellular pools of fucose-1-phosphate and GDP-fucose.
The rate of incorporation of the ¹³C label into these metabolic intermediates and subsequently into the final fucosylated glycans provides a dynamic measure of the flux through the fucose salvage pathway. nih.gov This information is valuable for understanding how fucose metabolism is regulated under different physiological or pathological conditions. For example, SIRM studies can reveal how cancer cells, which often exhibit altered glycosylation, utilize fucose to support their growth and proliferation. nih.govresearchgate.net
By combining the analysis of labeled intermediates with the quantification of labeled final products (fucosylated glycans), a comprehensive picture of fucose metabolism can be constructed. This allows researchers to investigate the interplay between the de novo synthesis pathway of GDP-fucose (from glucose) and the salvage pathway, and how cells prioritize these routes for fucosylation. nih.gov
Table 3: Hypothetical SIRM Analysis of Fucose Salvage Pathway Metabolites
| Metabolite | Unlabeled Pool (Relative Abundance) | Labeled Pool (M+1) (Relative Abundance) | Turnover Rate (Arbitrary Units) |
| Intracellular Fucose | 20% | 80% | High |
| Fucose-1-Phosphate | 35% | 65% | Medium |
| GDP-Fucose | 50% | 50% | Medium-Low |
| Fucosylated Glycoprotein | 70% | 30% | Low |
This interactive table provides a simplified representation of how SIRM can be used to assess the relative pool sizes and turnover rates of key metabolites in the fucose salvage pathway.
Advanced Methodological Considerations and Future Directions for 6 Deoxy L 1 13c Fucose Research
Optimization of Experimental Design for Isotope Tracing Studies
The success of any 13C-MFA experiment hinges on a meticulously designed experimental setup. The goal is to maximize the information obtained from the labeling patterns of downstream metabolites, which requires careful consideration of tracer concentration, labeling duration, and the biological context.
Rational Selection of ¹³C-Tracer Concentration and Labeling Duration
The concentration of 6-Deoxy-L-[1-13C]fucose and the duration of the labeling experiment are critical parameters that must be empirically optimized to ensure robust and interpretable results.
Tracer Concentration: The chosen concentration should be sufficient to produce significant enrichment in downstream metabolites without perturbing the cell's metabolic steady-state. Studies on fucose supplementation provide a useful starting point; concentrations ranging from micromolar to low millimolar (e.g., 0.5 mM to 10 mM) have been used in cell culture to study the effects of exogenous fucose. nih.gov For tracer studies, the concentration should ideally be high enough to ensure the salvage pathway's contribution is clearly detectable above the background from the de novo synthesis pathway. However, excessively high concentrations could artificially inflate the salvage pathway flux and trigger feedback inhibition of the de novo pathway, thus misrepresenting the native metabolic state. nih.gov
Labeling Duration: The labeling period must be long enough to achieve an isotopic steady state, where the isotopic enrichment of key metabolites becomes constant over time. mdpi.com Reaching this state is crucial for conventional steady-state 13C-MFA. The time required varies significantly depending on the cell type, the turnover rates of the metabolite pools, and the fluxes through the pathways of interest. mdpi.com For example, tracing studies using 13C-glucose to monitor the synthesis of GDP-fucose and its incorporation into membrane glycans have employed time courses ranging from 8 to 72 hours to observe the steady incorporation of the label. nih.gov Preliminary time-course experiments are essential to determine the point at which key intermediates, such as GDP-fucose and fucosylated glycans, reach isotopic equilibrium. In systems with slow turnover, achieving a true isotopic steady state can be challenging, making isotopically nonstationary MFA (INST-MFA) a more suitable analytical approach. researchgate.net
| Parameter | Consideration | Typical Range/Strategy | Rationale |
|---|---|---|---|
| Tracer Concentration | Avoid metabolic perturbation; Ensure sufficient labeling | ~50 µM - 5 mM | Balances signal strength with maintaining physiological relevance. nih.govnih.gov |
| Labeling Duration | Achieve isotopic steady state for key metabolites | 24 - 72 hours | Ensures labeling patterns accurately reflect steady-state fluxes. nih.gov Slower-growing cells may require longer durations. mdpi.com |
| Isotopic Steady State | Confirmation of stable enrichment in intermediates | Time-course analysis of metabolite labeling | Validates a core assumption of steady-state 13C-MFA. mdpi.com If not achieved, INST-MFA should be used. researchgate.net |
Design of Co-feeding Experiments with Differentially Labeled Monosaccharides
Fucose metabolism does not occur in isolation. Cells synthesize GDP-fucose, the universal donor for fucosylation, through two primary routes: the de novo pathway, which starts from glucose and proceeds via mannose, and the salvage pathway, which utilizes free fucose from the environment or lysosomal recycling. oup.com Co-feeding experiments using this compound alongside other differentially labeled monosaccharides, such as [U-13C]glucose or [U-13C]mannose, are essential for dissecting the relative contributions of these pathways.
By tracking the distinct mass shifts imparted by each tracer, researchers can quantify the flux through both the de novo and salvage pathways simultaneously. For example, a study combining various 13C-labeled glucose, mannose, and fucose tracers demonstrated that the presence of exogenous fucose at concentrations as low as 30–50 μM completely suppresses the contribution of the de novo pathway to N-glycan fucosylation. nih.gov This highlights a powerful regulatory link where the salvage pathway, when active, dominates GDP-fucose synthesis. Such experiments are crucial for understanding the metabolic interplay and regulation under different nutrient conditions. nih.govnih.gov The design of these experiments allows for the elucidation of how cells prioritize different carbon sources for fucosylation and how metabolic syndromes or nutrient availability might alter these preferences.
Application of Labeled Fucose in Diverse Biological Systems (e.g., Cell Lines, Organoids, Model Organisms)
The utility of this compound and other labeled analogs extends across a wide array of biological systems, each offering unique advantages for studying fucose metabolism.
Cell Lines: Adherent or suspension cell lines, particularly from human cancers (e.g., pancreatic, hepatic), are workhorse models for 13C-MFA. nih.govmedchemexpress.cn They allow for tightly controlled experimental conditions and sufficient biomass for robust analytical measurements. Tracing studies in cancer cell lines have been instrumental in showing how altered glucose metabolism contributes to changes in glycosylation, including fucosylation. nih.govresearchgate.net
Model Organisms: In vivo studies in model organisms provide systemic physiological context. The zebrafish (Danio rerio) has emerged as a powerful model for studying glycosylation during development due to its rapid, external embryogenesis and optical transparency. nih.govacs.orgnih.gov Studies using azide-derivatized fucose analogs have successfully visualized fucosylated glycans during zebrafish development, demonstrating the expression and activity of the fucose salvage pathway in a whole organism. nih.govelsevierpure.com Using a stable isotope tracer like this compound in such models could enable quantitative flux analysis of fucosylation during key developmental processes or in models of metabolic disease. researchgate.net
Computational Modeling and Data Integration in ¹³C-MFA
The labeling patterns measured in metabolites are not direct readouts of flux. Instead, they must be interpreted using sophisticated computational models that relate the flow of labeled carbons through a metabolic network to the observed mass isotopomer distributions.
Development and Refinement of Metabolic Network Models for L-Fucose Pathways
An accurate metabolic network model is the cornerstone of any 13C-MFA study. nih.gov For fucose, this model must include all known reactions involved in its synthesis and consumption. This typically involves a stoichiometric model that accounts for the inputs, outputs, and carbon transitions of each reaction.
The model for L-fucose metabolism must contain two key modules:
The De Novo Synthesis Pathway: This pathway converts GDP-mannose to GDP-fucose. The key enzymes to be included are GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (TSTA3, also known as FX protein). oup.comresearchgate.net The model must trace carbons originating from glucose through glycolysis and mannose metabolism into the GDP-mannose precursor pool.
The Salvage Pathway: This pathway converts free L-fucose into GDP-fucose. The essential enzymes are fucokinase (FCSK) and GDP-L-fucose pyrophosphorylase (FPGT). nih.govplos.org When using this compound, this pathway is the direct route of label entry.
These pathways converge at the cytosolic pool of GDP-fucose, which is then transported into the Golgi apparatus for use by fucosyltransferases. researchgate.net Refinement of these models can be achieved by incorporating data from genome-scale metabolic models (GEMs), which provide a comprehensive, organism-specific list of metabolic reactions. tees.ac.uknih.gov Tracer data from 13C-fucose experiments can then be used to validate and further refine these network structures, for instance, by identifying previously unknown transport steps or regulatory interactions. researchgate.net
| Pathway | Reaction | Key Enzyme | Substrate(s) | Product(s) |
|---|---|---|---|---|
| De Novo Synthesis | GDP-mannose dehydration | GMDS | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose |
| Epimerization/Reduction | TSTA3 (FX) | GDP-4-keto-6-deoxy-D-mannose, NADPH | GDP-L-fucose, NADP+ | |
| Salvage Pathway | Fucose phosphorylation | FCSK | L-fucose, ATP | L-fucose-1-phosphate, ADP |
| GDP-fucose synthesis | FPGT | L-fucose-1-phosphate, GTP | GDP-L-fucose, PPi |
Algorithms for Flux Estimation from ¹³C Labeling Data
Flux estimation is a computational process that seeks to find the set of metabolic fluxes that best explains the measured labeling data within the context of the metabolic model. nih.gov This is typically framed as a nonlinear least-squares regression problem, where the objective is to minimize the difference between experimentally measured and model-predicted mass isotopomer distributions. frontiersin.org
The process involves several key steps:
Isotopomer Balance Equations: A system of equations is constructed that describes the flow of each isotopomer (a molecule with a specific number of 13C atoms) for every metabolite in the network. Frameworks like the Elementary Metabolite Units (EMU) approach simplify this complex system, making it computationally tractable even for large networks. nih.gov
Optimization: Numerical optimization algorithms, such as the Levenberg-Marquardt algorithm, are used to search the solution space of possible flux distributions. The algorithm iteratively adjusts the free flux parameters in the model to minimize the sum of squared residuals between the measured and simulated labeling patterns.
Statistical Analysis: Once an optimal flux map is found, goodness-of-fit tests are performed to ensure the model is consistent with the data. Furthermore, confidence intervals are calculated for each estimated flux to assess the precision of the estimate.
Several software packages, such as INCA, OpenFlux, and 13CFLUX2, are available to automate these complex calculations. ucdavis.edu While often used with common tracers like glucose, these platforms are adaptable for use with this compound, allowing researchers to build custom models of fucose metabolism and robustly estimate its associated fluxes.
Statistical Validation and Confidence Interval Calculation for Estimated Metabolic Fluxes
Metabolic Flux Analysis (MFA) using 13C-labeled substrates like this compound provides a snapshot of intracellular reaction rates. However, the estimated flux values are subject to uncertainty arising from measurement errors and model assumptions. Therefore, rigorous statistical validation is crucial for the reliable interpretation of MFA results.
A key aspect of this validation is the calculation of confidence intervals for each estimated flux. These intervals provide a range within which the true flux value is expected to lie with a certain level of confidence, typically 95%. Wide confidence intervals can indicate that a particular flux is poorly resolved by the experimental data, suggesting the need for additional measurements or different isotopic tracers. mit.edu
Several computational methods are employed to determine these confidence intervals. One common approach is the parameter continuation method , which evaluates the sensitivity of the sum of squared residuals (the difference between measured and simulated isotopic labeling patterns) to variations in flux parameters. mit.edu Another powerful technique is the Monte Carlo method , which involves repeatedly simulating the experimental data with added noise and re-estimating the fluxes to generate a distribution of possible flux values. From this distribution, confidence intervals can be derived.
The goodness-of-fit of the metabolic model to the experimental data is assessed using statistical tests like the chi-square (χ²) test. An acceptable fit indicates that the model is consistent with the measured isotopic labeling data. Software packages such as Metran and 13CFLUX2 are equipped to perform these calculations, providing a robust framework for the statistical validation of metabolic fluxes estimated from this compound tracing experiments. mit.edunih.gov
Integration of Glycomics, Proteomics, and Gene Expression Data with Metabolic Flux Models
To gain a more holistic understanding of the regulation of fucose metabolism, it is increasingly important to integrate data from multiple 'omics' platforms with metabolic flux models derived from this compound tracing. This systems biology approach can reveal how changes in gene expression and protein levels correlate with and potentially control the flux of fucose through its metabolic pathways.
Proteomics data can identify and quantify the enzymes involved in fucose metabolism, such as fucokinase, GDP-fucose pyrophosphorylase, and the various fucosyltransferases (FUTs). The abundance of these proteins can be incorporated into the metabolic model as constraints or weighting factors for the corresponding reaction fluxes. For instance, an increase in the expression of a specific FUT, as measured by proteomics, would be expected to correlate with an increased flux of fucose towards the synthesis of the glycans it modifies. researchgate.net
Glycomics analysis provides detailed structural information on the fucosylated glycans present in a biological system. This data is critical for defining the endpoints of the fucose metabolic network. By identifying which glycan structures are being synthesized, the metabolic flux model can be refined to include the specific FUT-catalyzed reactions that are active. Recent studies have demonstrated the ability to trace the incorporation of 13C-labeled monosaccharides into cell-membrane glycans, directly linking metabolic flux to the glycomic profile. nih.govresearchgate.net
Gene expression data , obtained from transcriptomics (e.g., RNA-seq), reveals the transcriptional regulation of the genes encoding the enzymes of fucose metabolism. While there is not always a direct correlation between transcript levels and enzyme activity, this data can provide valuable insights into the cellular response to different conditions. Algorithms have been developed to integrate gene expression data into metabolic models, helping to predict changes in metabolic flux distributions. researchgate.net
By combining these datasets, researchers can construct more comprehensive and predictive models of fucose metabolism. For example, observing an increased flux through the fucose salvage pathway, as measured by this compound tracing, could be correlated with the upregulation of the gene encoding fucokinase and an increase in the abundance of fucosylated glycans on the cell surface.
Table 1: Integration of Multi-Omics Data with this compound Metabolic Flux Analysis
| Omics Data Type | Information Provided | Integration with Metabolic Flux Model |
|---|---|---|
| Proteomics | Identification and quantification of enzymes in the fucose metabolic pathway (e.g., FUTs, fucokinase). | Constrains reaction rates based on enzyme abundance. |
| Glycomics | Structural characterization and quantification of fucosylated glycans. | Defines the metabolic endpoints and active fucosylation pathways. |
| Gene Expression (Transcriptomics) | Levels of mRNA transcripts for genes encoding fucose metabolism enzymes. | Provides insights into the transcriptional regulation of the pathway and can be used to predict flux changes. |
Emerging Applications and Challenges in Labeled Fucose Research
The use of isotopically labeled fucose analogs is poised to expand into new areas of research, driven by technological advancements and the growing appreciation for the importance of fucosylation in health and disease.
Development of New Chemical Reporter Strategies Based on Labeled Fucose Analogs
While the 13C label in this compound serves as a mass-based reporter for tracking the molecule's fate in metabolic pathways, the field of chemical glycobiology has largely focused on "chemical reporters" that incorporate bioorthogonal functional groups, such as azides and alkynes. nih.gov These groups allow for the covalent attachment of probes for visualization, affinity purification, and proteomic identification of glycosylated proteins.
A future direction in labeled fucose research is the development of dual-labeling strategies that combine the quantitative power of isotopic labeling with the versatile functionality of chemical reporters. For example, a fucose analog could be synthesized with both a 13C label for flux analysis and a bioorthogonal handle. This would enable researchers to simultaneously quantify the flux of fucose into specific glycoproteins that can be subsequently isolated and identified.
The 13C isotope itself can be considered a reporter for mass spectrometry-based techniques. The shift in mass due to the presence of 13C allows for the unambiguous detection and quantification of fucose incorporation into various downstream metabolites and glycoconjugates. nih.gov This "mass reporter" strategy is fundamental to all 13C-MFA studies.
High-Throughput Screening Methodologies for Modulators of Fucose Metabolism using Labeled Tracers
There is significant interest in identifying small molecules that can modulate fucose metabolism for therapeutic purposes, particularly in the context of cancer, where aberrant fucosylation is common. nih.gov High-throughput screening (HTS) is a key strategy for discovering such molecules.
Isotopic tracers like this compound can be integrated into HTS workflows. The principle of such an assay would be to culture cells in the presence of the 13C-labeled fucose and a library of potential inhibitors. The effect of each compound on fucose metabolism would be assessed by measuring the incorporation of the 13C label into a downstream product, such as a specific fucosylated glycan or total cellular glycoproteins, using high-throughput mass spectrometry. nih.govembopress.org A decrease in 13C incorporation would indicate that the compound is inhibiting a step in the fucosylation pathway.
This approach offers a direct and quantitative measure of metabolic activity, which can be more informative than traditional enzyme inhibition assays. The development of rapid and automated mass spectrometry platforms is making such isotopic tracer-based HTS methodologies increasingly feasible. nih.gov
Table 2: Hypothetical HTS Workflow for Fucose Metabolism Modulators
| Step | Description | Key Technology |
|---|---|---|
| 1. Cell Plating | Cells are seeded in multi-well plates (e.g., 96- or 384-well). | Automated liquid handling |
| 2. Compound Addition | A library of small molecules is added to the wells. | Robotic compound transfer |
| 3. Tracer Incubation | This compound is added to the culture medium. | - |
| 4. Sample Preparation | Cells are lysed, and fucosylated glycoproteins or specific glycans are isolated. | Automated sample processing |
| 5. Analysis | The abundance of 13C-labeled fucosylated products is measured. | High-throughput mass spectrometry (e.g., RapidFire-MS) |
| 6. Data Analysis | Compounds that significantly alter 13C incorporation are identified as "hits". | Bioinformatics and statistical software |
Systems Glycobiology and Glycoengineering Approaches Using Isotopic Tracers
Systems glycobiology aims to understand the complex interplay of genes, proteins, and metabolites that govern the synthesis and function of glycans. Isotopic tracers like this compound are invaluable tools in this field, as they provide the quantitative flux data needed to build and validate systems-level models of glycosylation pathways.
In glycoengineering , the goal is to manipulate the glycosylation machinery of cells to produce glycoproteins with desired glycan structures. mdpi.com This is particularly relevant in the biopharmaceutical industry for improving the efficacy and safety of therapeutic antibodies. This compound can be used to monitor the effects of glycoengineering strategies in real-time. For example, if the goal is to reduce core fucosylation of an antibody, the flux of fucose into the antibody's glycans can be precisely quantified before and after genetic modification of the host cells (e.g., knocking out the FUT8 gene). nih.gov This allows for a quantitative assessment of the success of the engineering effort.
The integration of isotopic tracer studies with computational modeling will continue to be a major driver of progress in both systems glycobiology and glycoengineering, providing a deeper understanding of the principles of glycan biosynthesis and enabling more precise control over this critical post-translational modification.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing and characterizing 6-Deoxy-L-[1-13C]fucose for isotopic labeling studies?
- Methodology : Synthesis typically involves introducing the ¹³C isotope at the C1 position of L-fucose via enzymatic or chemical methods. For example, isotopic labeling can be achieved using sodium [1-¹³C]acetate as a precursor in microbial fermentation or via chemical reduction of 1-keto intermediates with ¹³C-labeled reagents. Characterization requires nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C-NMR, to confirm isotopic incorporation and purity. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to validate molecular weight and chemical stability .
- Critical Parameters : Ensure isotopic enrichment >98% to avoid signal dilution in metabolic studies. Monitor for byproducts like unlabeled fucose or degradation products during purification.
Q. How do solubility and stability properties of this compound influence experimental design?
- Methodology : L-fucose derivatives are highly water-soluble but insoluble in nonpolar solvents. For stability, store lyophilized this compound at -20°C under inert gas to prevent oxidation or microbial contamination. In aqueous solutions, avoid prolonged exposure to high temperatures (>37°C) or extreme pH (<3 or >9), which can hydrolyze glycosidic bonds .
- Experimental Design : Pre-test solubility in buffer systems (e.g., PBS, Tris-HCl) using dynamic light scattering (DLS) to confirm monodispersity. Include stability controls in time-course experiments.
Advanced Research Questions
Q. How can this compound be applied in metabolic flux analysis to study fucosylation pathways in cancer cells?
- Methodology : Use the compound as a tracer in pulse-chase experiments with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify labeled glycoproteins or glycolipids. For example, track incorporation into α1,6-fucosylated proteins (e.g., IgG) to study dysregulated fucosyltransferase activity in tumors. Normalize data to total protein content and account for isotopic dilution using computational models like Isotopomer Spectral Analysis (ISA) .
- Data Challenges : Address signal overlap in MS spectra caused by natural abundance ¹³C. Use high-resolution mass spectrometers (HRMS) and isotopic correction algorithms.
Q. What are the best practices for interpreting ¹³C-NMR data when using this compound in structural studies of glycans?
- Methodology : Assign ¹³C chemical shifts using 2D NMR techniques (e.g., HSQC, HMBC) to resolve signals from adjacent carbons. For example, the C1 resonance of this compound typically appears at ~93-95 ppm in D₂O, while C6 (CH₃) is near 16-18 ppm. Compare with unlabeled L-fucose to confirm specificity .
- Troubleshooting : If signals are weak, optimize polarization transfer parameters (e.g., INEPT pulse sequences) or use hyperpolarization techniques (e.g., dynamic nuclear polarization) to enhance sensitivity .
Q. How can researchers resolve contradictions in metabolic data when using this compound in in vivo models?
- Case Study : Inconsistent labeling patterns may arise from compartmentalization (e.g., cytoplasmic vs. mitochondrial metabolism) or microbial metabolism in animal models. Mitigate this by using germ-free mice or including antibiotics in the study design. Validate findings with complementary techniques like fluorescence-activated cell sorting (FACS) of labeled cells or spatial metabolomics .
- Data Analysis : Apply multivariate statistical methods (e.g., PCA or PLS-DA) to distinguish biological variability from technical noise.
Methodological Comparisons
Q. What are the advantages and limitations of using this compound versus ²H- or ¹⁵N-labeled analogs in glycobiology research?
- Advantages : ¹³C labeling provides higher NMR sensitivity compared to ¹⁵N and avoids deuterium isotope effects that alter enzyme kinetics. It is ideal for tracking carbon flow in metabolic networks .
- Limitations : ¹³C-labeled compounds are costlier to produce than ²H analogs. Signal overlap in crowded NMR spectra may require advanced deconvolution software .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines : While L-fucose is non-hazardous (NFPA rating: Health 0), use standard PPE (gloves, lab coat) to prevent contamination. For ¹³C-labeled compounds, adhere to radioactive waste guidelines if tritiated analogs are co-used. Store in airtight containers to prevent hygroscopic degradation .
Tables for Key Data
| Parameter | Value for this compound | Reference |
|---|---|---|
| Molecular Weight | 165.15 g/mol | |
| ¹³C-NMR Shift (C1) | 93-95 ppm (D₂O) | |
| Solubility in Water | >100 mg/mL | |
| Storage Temperature | -20°C (lyophilized) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
